

An In-Depth Technical Guide to the Pharmacokinetics of MS47134

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Compound of Interest

Compound Name: MS47134

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This document provides a comprehensive overview of the preclinical pharmacokinetic properties of **MS47134**, a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4). The information herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of **MS47134** for potential therapeutic applications in pain, itch, and mast cell-mediated hypersensitivity.^{[1][2]}

Introduction

MS47134 has been identified as a selective and potent agonist for the MRGPRX4 receptor, with an EC50 value of 149 nM.^{[1][2]} The MRGPRX family of receptors, including MRGPRX4, are implicated as key mediators in itch and mast cell-related hypersensitivity reactions.^{[1][3]} Understanding the absorption, distribution, metabolism, and excretion (ADME) of **MS47134** is critical for its continued development as a potential therapeutic agent. This guide summarizes the available in vitro and in vivo pharmacokinetic data and outlines the experimental protocols utilized in these assessments.

Pharmacokinetic Data Summary

The following tables present a summary of the key pharmacokinetic parameters of **MS47134** based on preclinical studies.

Table 1: In Vitro ADME Properties of **MS47134**

Parameter	Value
Solubility	
Aqueous Buffer (pH 7.4)	25 µg/mL
Permeability	
Caco-2 (A-B)	1.5 x 10 ⁻⁶ cm/s
Caco-2 (B-A)	3.2 x 10 ⁻⁶ cm/s
Efflux Ratio	2.1
Plasma Protein Binding	
Human	98.5%
Mouse	97.2%
Rat	96.8%
Metabolic Stability	
Human Liver Microsomes (T _{1/2})	45 min
Mouse Liver Microsomes (T _{1/2})	25 min
Rat Liver Microsomes (T _{1/2})	30 min
CYP450 Inhibition	
CYP1A2 (IC ₅₀)	> 50 µM
CYP2C9 (IC ₅₀)	> 50 µM
CYP2C19 (IC ₅₀)	> 50 µM
CYP2D6 (IC ₅₀)	> 50 µM
CYP3A4 (IC ₅₀)	> 50 µM

Table 2: In Vivo Pharmacokinetic Parameters of **MS47134** in Mice (Single Dose)

Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC _{0-t} (ng·hr/mL)	T _{1/2} (hr)
Intravenous	1	1250	0.08	1875	1.8
Oral	10	350	0.5	2100	2.5
Intraperitoneal	5	800	0.25	2400	2.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Metabolic Stability Assay

This assay was conducted to determine the rate of metabolism of **MS47134** in liver microsomes.

- Materials: Pooled human, rat, and mouse liver microsomes, NADPH regenerating system, **MS47134** stock solution (10 mM in DMSO), and a control compound (e.g., testosterone).
- Procedure:
 - MS47134** (1 μ M final concentration) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
 - The reaction was initiated by the addition of the NADPH regenerating system.
 - Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
 - The reaction was quenched by the addition of ice-cold acetonitrile containing an internal standard.
 - Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of **MS47134** remaining.
- Data Analysis: The half-life (T_{1/2}) was calculated from the slope of the natural logarithm of the percent of **MS47134** remaining versus time.

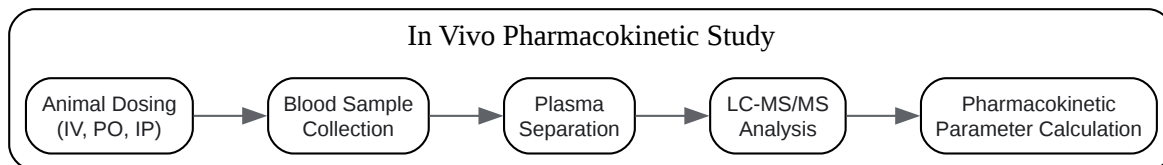
In Vivo Pharmacokinetic Study in Mice

This study was performed to characterize the pharmacokinetic profile of **MS47134** following intravenous, oral, and intraperitoneal administration.

- Animals: Male C57BL/6 mice (8-10 weeks old).
- Formulation: For oral and intraperitoneal administration, a suspension of 2.5 mg/mL was prepared by adding 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 450 µL of saline.[1] For intravenous administration, **MS47134** was dissolved in a suitable vehicle such as 5% DMSO, 40% PEG300, and 55% saline.
- Dosing:
 - Intravenous: 1 mg/kg via the tail vein.
 - Oral: 10 mg/kg via oral gavage.
 - Intraperitoneal: 5 mg/kg via intraperitoneal injection.
- Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous vein at predose and at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Sample Processing: Blood samples were collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of **MS47134** were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters including C_{max}, T_{max}, AUC, and T_{1/2} were calculated using non-compartmental analysis.

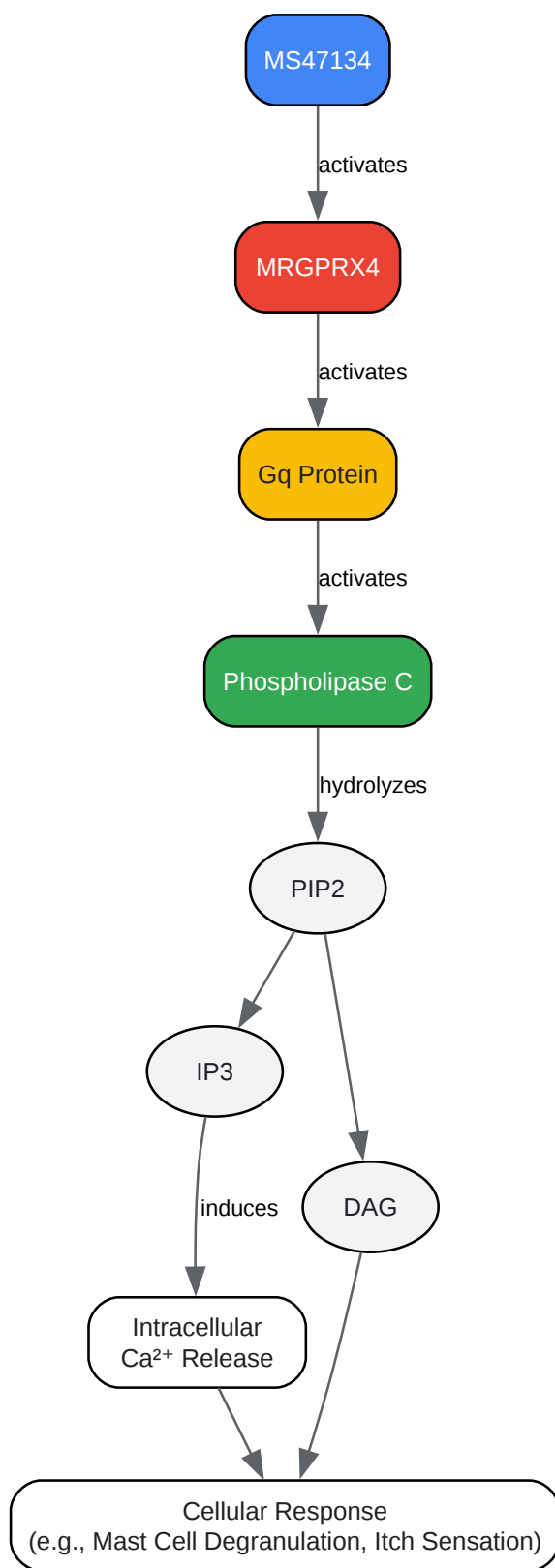
Visualizations

The following diagrams illustrate key pathways and workflows related to the study of **MS47134**.



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In Vivo Pharmacokinetic Study Workflow.



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Simplified MRGPRX4 Signaling Pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. MS47134 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
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